Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate
CAS No.:
Cat. No.: VC13500168
Molecular Formula: C8H11IN2O2
Molecular Weight: 294.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11IN2O2 |
|---|---|
| Molecular Weight | 294.09 g/mol |
| IUPAC Name | ethyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H11IN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3 |
| Standard InChI Key | UCOUEJCUOVTMDT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=NN1C)C)I |
| Canonical SMILES | CCOC(=O)C1=C(C(=NN1C)C)I |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core consists of a pyrazole ring—a heterocyclic aromatic system with nitrogen atoms at the 1 and 2 positions. Substituent arrangement distinguishes it from related isomers:
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1-Position: Methyl group
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3-Position: Methyl group
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4-Position: Iodine atom
This configuration enhances steric and electronic properties, influencing reactivity and biological interactions.
Table 1: Structural Comparison of Pyrazole Derivatives
Spectroscopic Characterization
Key spectral data include:
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¹H NMR: Methyl protons resonate at δ 1.3–1.5 ppm (ester CH₃), δ 2.3–2.6 ppm (pyrazole CH₃), and δ 4.2–4.4 ppm (ester CH₂).
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¹³C NMR: Carbonyl carbon appears at ~165 ppm, with iodinated carbon at ~90 ppm.
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O) and ~500 cm⁻¹ (C-I).
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves sequential functionalization of the pyrazole ring:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions.
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Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) at the 4-position.
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Esterification: Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine).
A representative reaction sequence:
Industrial-Scale Considerations
Optimized conditions for large-scale production include:
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Temperature Control: Maintaining 0–5°C during iodination to minimize byproducts.
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Catalysis: Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
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Purification: Recrystallization from ethanol/water mixtures yields ≥98% purity .
Physicochemical Properties
Solubility Profile
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Polar Solvents: Highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
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Nonpolar Solvents: Limited solubility in hexane and diethyl ether .
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Aqueous Systems: Low solubility (≤0.1 mg/mL) due to hydrophobic methyl and ethyl groups.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies on structurally similar compounds demonstrate minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli. The ethyl ester group may facilitate membrane penetration.
Anticancer Screening
Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 25–50 μM) against MCF-7 breast cancer cells, potentially through apoptosis induction via caspase-3 activation.
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C in sealed containers |
| Shelf Life | 24 months under inert atmosphere |
| Disposal Methods | Incineration following local regulations |
Applications in Pharmaceutical Research
Intermediate for Antiviral Agents
The compound serves as a precursor in synthesizing protease inhibitors targeting viral replication machinery. For example, coupling with hydroxamic acid derivatives yields potential inhibitors of SARS-CoV-2 main protease (Mᵖʳᵒ).
Radiolabeling Substrate
The iodine atom allows radioisotope exchange (e.g., replacing ¹²⁷I with ¹²⁵I) for positron emission tomography (PET) tracer development.
Ligand Design in Coordination Chemistry
Pyrazole carboxylates form stable complexes with transition metals (e.g., Cu²⁺, Pd²⁺), enabling applications in catalysis and materials science.
Comparison with Structural Analogs
Positional Isomerism Effects
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1,3-Dimethyl vs. 1,5-Dimethyl: The 1,3-substitution pattern in the target compound creates a steric hindrance that reduces nucleophilic attack rates compared to 1,5-isomers .
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Ester Group Position: 5-Carboxylate derivatives exhibit higher metabolic stability than 3-carboxylate analogs due to reduced susceptibility to esterase cleavage.
Impact of Halogen Substituents
Replacing iodine with bromine decreases molecular weight (294.09 → 251.09 g/mol) but reduces electrophilic reactivity in cross-coupling reactions.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of methyl and ester groups could optimize pharmacokinetic properties. For instance, replacing the ethyl ester with a tert-butyl group may enhance blood-brain barrier penetration.
Green Chemistry Approaches
Developing solvent-free iodination methods using mechanochemical ball milling could reduce waste generation.
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles may improve aqueous solubility and bioavailability for in vivo applications.
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